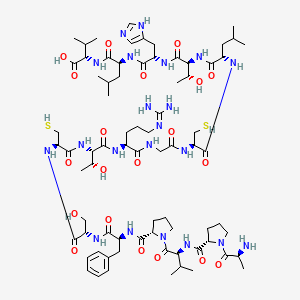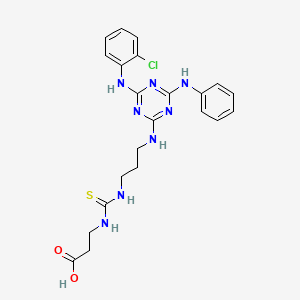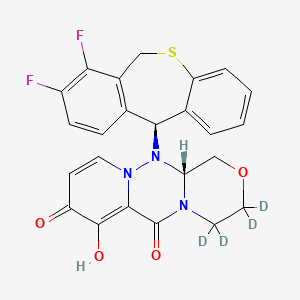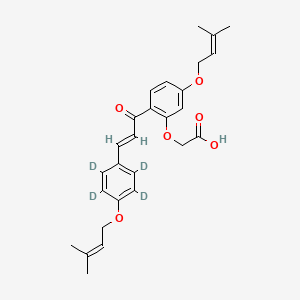
Sofalcone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sofalcone-d4 is a deuterated labeled form of Sofalcone, a synthetic analog of sophoradin. Sofalcone is a gastric antiulcer agent known to induce the expression of heme oxygenase-1 in gastric epithelium . The deuterium labeling in this compound is primarily used for tracing and quantification in pharmacokinetic and metabolic studies .
Métodos De Preparación
The preparation of Sofalcone-d4 involves the deuteration of Sofalcone. This process typically includes the incorporation of deuterium atoms into the molecular structure of Sofalcone. The synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. it is known that deuterium substitution can affect the pharmacokinetics and metabolic profile of the compound .
Análisis De Reacciones Químicas
Sofalcone-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Sofalcone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Sofalcone into reduced forms.
Substitution: Sofalcone can undergo substitution reactions, particularly involving its phenolic and carbonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sofalcone-d4 is primarily used in scientific research for its pharmacokinetic and metabolic profiling capabilities. Its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the metabolic fate of Sofalcone in living organisms.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Sofalcone.
Industry: Applied in the pharmaceutical industry for drug development and quality control
Mecanismo De Acción
Sofalcone-d4 exerts its effects through mechanisms similar to Sofalcone. It has been reported to have an anti-bacterial effect on Helicobacter pylori and inhibitory effects against the pathogenic factors of Helicobacter pylori. Additionally, this compound induces the expression of heme oxygenase-1, which provides mucosal protection by inhibiting the degradation of prostaglandins . The molecular targets and pathways involved include the high mobility group box 1 protein and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .
Comparación Con Compuestos Similares
Sofalcone-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
Sofalcone: The non-deuterated form of this compound, used for similar applications but without the benefits of deuterium labeling.
Sophoradin: A natural phenol from which Sofalcone is derived.
Other Chalcones: Compounds with similar chemical structures and biological activities, such as anti-inflammatory and anti-ulcer properties.
This compound’s uniqueness lies in its enhanced stability and altered pharmacokinetic profile due to deuterium substitution, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C27H30O6 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[2,3,5,6-tetradeuterio-4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D |
Clave InChI |
GFWRVVCDTLRWPK-RLUGQMJKSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)[2H])[2H])OCC=C(C)C)[2H] |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


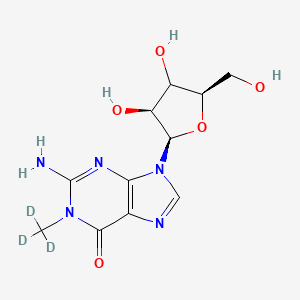
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
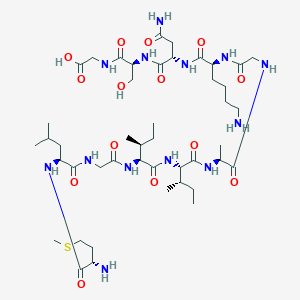
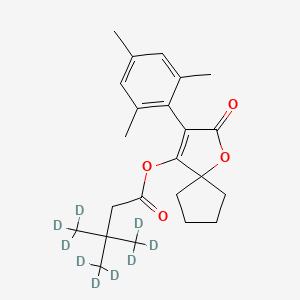
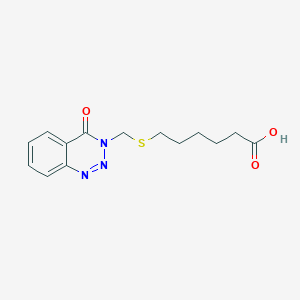
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
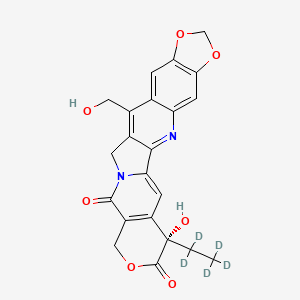
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)

![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
